molecular formula C14H16N2O4S B2357048 4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide CAS No. 952946-68-8

4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B2357048
CAS No.: 952946-68-8
M. Wt: 308.35
InChI Key: CYFNPWLREAHHLY-UHFFFAOYSA-N
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Description

4-Amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H16N2O4S. It is a sulfonamide derivative, which means it contains a sulfonamide group attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 2,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 2,4-dimethoxyaniline attacks the sulfonyl chloride, forming the desired sulfonamide product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in the production of bicarbonate and protons, which can affect cellular pH and metabolic processes. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Comparison:

This detailed article provides a comprehensive overview of 4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFNPWLREAHHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952946-68-8
Record name 4-amino-N-(2,4-dimethoxyphenyl)benzene-1-sulfonamide
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